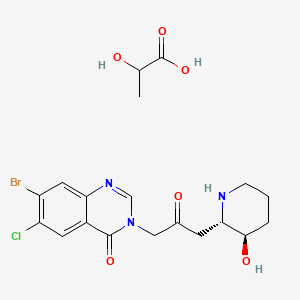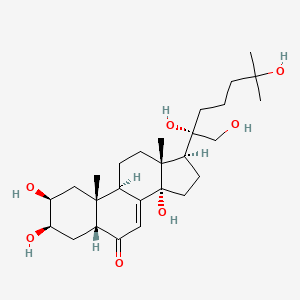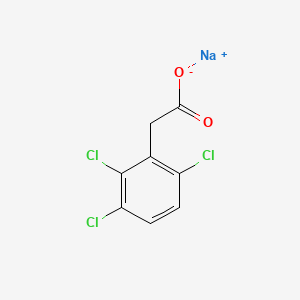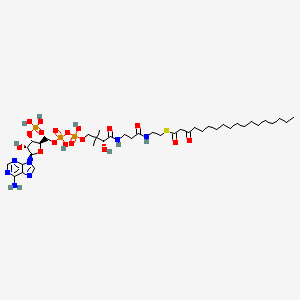
3-Oxooctadecanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxooctadecanoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxooctadecanoic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a coenzyme A and a 3-oxooctadecanoic acid. It is a conjugate acid of a 3-oxooctadecanoyl-CoA(4-).
Applications De Recherche Scientifique
Synthesis and Analytical Techniques
- 3-oxohexadecanoyl-CoA, a related compound to 3-Oxooctadecanoyl-CoA, was synthesized for studying bifunctional proteins in peroxisomes. This involved several chemical reactions and high-performance liquid chromatography (HPLC) for analysis (Tsuchida et al., 2017).
Biotechnological Production of Chemicals
- Methylobacterium extorquens AM1, a methylotrophic bacterium, was engineered to produce 3-hydroxypropionic acid (3-HP), a precursor for industrial applications, from methanol. This involved modifying the malonyl-CoA pathway (Yang et al., 2017).
- Saccharomyces cerevisiae was genetically modified to produce 3-HP from malonyl-CoA, demonstrating yeast as a potential biofactory for this platform chemical (Chen et al., 2014).
Medical and Biochemical Studies
- A study identified a combined enzyme defect in mitochondrial fatty acid oxidation, involving 3-oxoacyl-CoA thiolase, in a patient with muscle weakness. This highlighted the role of these enzymes in human health (Jackson et al., 1992).
Enzymatic Mechanisms and Interactions
- Research on pig kidney acyl-CoA dehydrogenase revealed insights into the enzyme's interaction with thiaoctanoyl-CoA and oxaoctanoyl-CoA, providing a deeper understanding of the enzyme's mechanism (Lau et al., 1988).
Photobiological Production
- Cyanobacterium Synechocystis sp. PCC 6803 was used to produce 3-HP directly from CO2, showcasing the potential of photosynthetic organisms in producing valuable chemicals (Wang et al., 2016).
Enzyme Engineering and Pathway Optimization
- Significant improvements in 3-HP production were achieved in Escherichia coli by balancing enzyme activities in the malonyl-CoA pathway, demonstrating the importance of metabolic balance in biosynthesis (Liu et al., 2016).
Industrial Applications and Pathway Studies
- E. coli was engineered for biosynthesis of biodegradable plastics using unrelated carbon sources, showcasing the versatility of microbial systems in producing polyhydroxyalkanoates (Srirangan et al., 2016).
Propriétés
Nom du produit |
3-Oxooctadecanoyl-CoA |
|---|---|
Formule moléculaire |
C39H68N7O18P3S |
Poids moléculaire |
1048 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxooctadecanethioate |
InChI |
InChI=1S/C39H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-26,28,32-34,38,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t28-,32-,33-,34+,38-/m1/s1 |
Clé InChI |
LGOGWHDPDVAUNY-LFZQUHGESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonymes |
3-ketostearoyl-CoA 3-ketostearoyl-coenzyme A beta-ketostearoyl-coenzyme A coenzyme A, 3-ketostearoyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



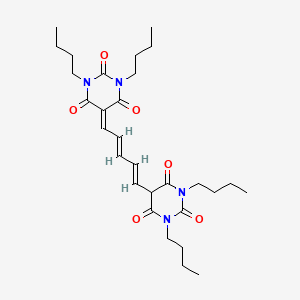

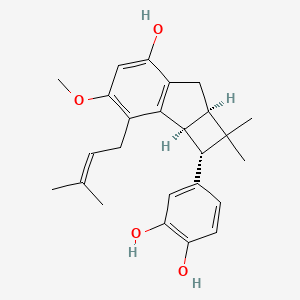
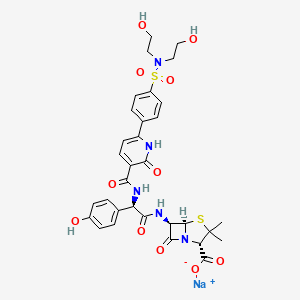
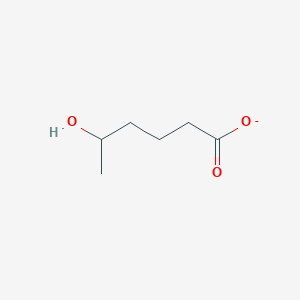
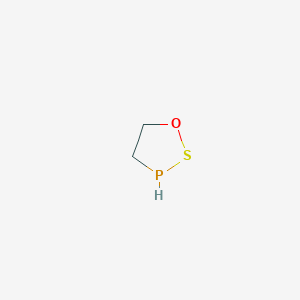
![L-xylo-[5]hexulosonic acid](/img/structure/B1262168.png)

